molecular formula C18H18F2N2O3S B6573606 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide CAS No. 946214-02-4

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide

Numéro de catalogue B6573606
Numéro CAS: 946214-02-4
Poids moléculaire: 380.4 g/mol
Clé InChI: BOLBZNPRNSJDNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide, also known as ES-TQ-DF, is a novel small molecule compound that is being studied for its potential applications in scientific research. This compound is a member of the quinoline family, and has been found to have significant biological activity. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, among many other potential uses.

Mécanisme D'action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide is still being studied, however, it is known to act as an inhibitor of the enzyme c-Jun N-terminal kinase (JNK). JNK is a key enzyme involved in the regulation of cell death and inflammation, and the inhibition of this enzyme by N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide results in the anti-inflammatory and anti-oxidant effects of the compound. Additionally, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators. This inhibition of COX-2 results in the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the regulation of cell death and inflammation. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators. Furthermore, it has been found to have anti-oxidant and anti-cancer properties.

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide in laboratory experiments has several advantages. First, it has been found to have significant biological activity, making it a promising compound for research into various areas. Second, it can be easily synthesized in a two-step process, which is relatively simple and can be completed in a few hours. Finally, it is relatively inexpensive and readily available.
However, there are some limitations to the use of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide in laboratory experiments. First, the mechanism of action of the compound is still not fully understood, making it difficult to predict its exact effects. Second, the compound is not yet approved for human use, meaning that it cannot be used in clinical trials. Finally, the compound is not yet widely available, meaning that it can be difficult to obtain.

Orientations Futures

The potential applications of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide are still being studied, and there are several potential future directions for research. First, further research into the mechanism of action of the compound is needed in order to better understand its effects and potential uses. Second, additional studies are needed to determine the potential clinical applications of the compound, including its potential use as an anti-diabetic agent and in the treatment of obesity. Third, more research is needed to explore the potential uses of the compound in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Finally, further studies are needed to explore the potential use of the compound in other areas, including its potential use as an anti-inflammatory and anti-oxidant agent.

Méthodes De Synthèse

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide is synthesized by a two-step process. The first step involves the reaction of ethanesulfonyl chloride with 1,2,3,4-tetrahydroquinoline-6-yl-2,6-difluorobenzamide to form the desired product. The second step involves the reaction of the product with a base, such as sodium hydroxide, to complete the reaction. The entire process is relatively simple and can be completed in a few hours.

Applications De Recherche Scientifique

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, making it a promising compound for research into these areas. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, it has been studied for its potential use as an anti-diabetic agent, as well as for its potential application in the treatment of obesity.

Propriétés

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-10-4-5-12-11-13(8-9-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLBZNPRNSJDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.